

# DMTr-TNA-5MeU-amidite: A Technical Overview for Advanced Oligonucleotide Synthesis

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## Compound of Interest

Compound Name: *DMTr-TNA-5MeU-amidite*

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This technical guide provides a comprehensive overview of **DMTr-TNA-5MeU-amidite**, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a modified sugar-phosphate backbone that offers unique properties for therapeutic and diagnostic applications. This document details the molecular characteristics of **DMTr-TNA-5MeU-amidite** and outlines the general experimental workflow for its incorporation into TNA oligonucleotides.

## Core Molecular Data

**DMTr-TNA-5MeU-amidite** is a phosphoramidite monomer specifically designed for use in automated solid-phase oligonucleotide synthesis.<sup>[1]</sup> Its chemical structure consists of a 5-methyluridine (5MeU) nucleobase, a threose sugar moiety, and a dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl function. The phosphoramidite group at the 3'-position enables the sequential addition of the monomer to a growing oligonucleotide chain.

Property	Value	References
Molecular Weight	730.8 g/mol	[1][2]
Chemical Formula	C <sub>39</sub> H <sub>47</sub> N <sub>4</sub> O <sub>8</sub> P	[1][2]
CAS Number	325683-94-1	[1]
Description	A uridine phosphoramidite monomer used for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.	[1][3]

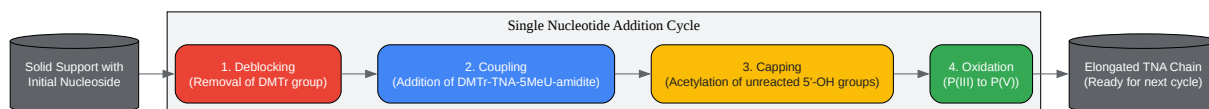
## Role in Threose Nucleic Acid (TNA) Synthesis

TNA is an artificial genetic polymer where the conventional ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This structural modification confers remarkable properties to TNA, including resistance to nuclease degradation, making it a promising candidate for therapeutic applications such as antisense therapy.[1] TNA can form stable duplexes with itself, as well as with DNA and RNA, allowing it to function as a recognition molecule.

The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry, a well-established method for creating custom nucleic acid sequences. **DMTr-TNA-5MeU-amidite** serves as the precursor for incorporating 5-methyluridine into the TNA backbone. The general synthesis process involves a series of repeated cycles, each adding one nucleotide to the growing chain.

## Experimental Workflow: Solid-Phase TNA Oligonucleotide Synthesis

The following diagram illustrates the key steps in a single cycle of solid-phase TNA oligonucleotide synthesis using **DMTr-TNA-5MeU-amidite**.



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### TNA Oligonucleotide Synthesis Cycle

## Detailed Experimental Protocol: General Solid-Phase Synthesis

While a specific, detailed protocol for the synthesis of the **DMTr-TNA-5MeU-amidite** monomer itself is not readily available in the public domain, the general procedure for its use in oligonucleotide synthesis is well-established. The following outlines the key steps in a typical automated synthesis cycle:

- **Deblocking:** The cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.
- **Coupling:** The **DMTr-TNA-5MeU-amidite**, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage. The efficiency of this step is crucial for the overall yield of the final oligonucleotide.
- **Capping:** To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
- **Oxidation:** The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution

of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified TNA oligonucleotide.

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## References

- [1. Threose nucleic acid - Wikipedia \[en.wikipedia.org\]](#)
- [2. What are Threofuranosyl Nucleotides or TNAs? \[biosyn.com\]](#)
- [3. Synthesis of threose nucleic acid \(TNA\) phosphoramidite monomers and oligonucleotide polymers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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